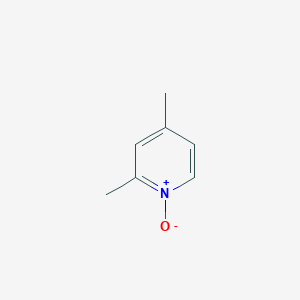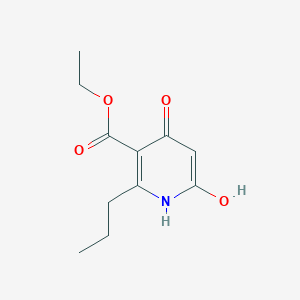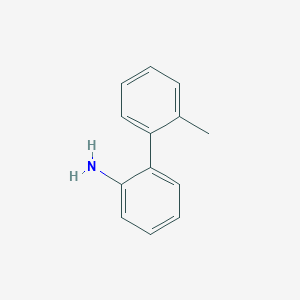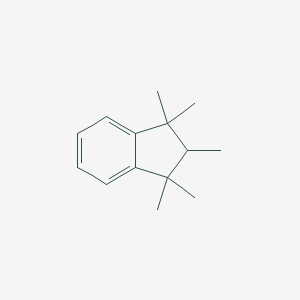
1,1,2,3,3-Pentamethylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3-Pentamethylindan is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a polycyclic aromatic hydrocarbon that exhibits high thermal stability, making it an ideal candidate for various applications in the field of materials science and chemistry.
Applications De Recherche Scientifique
1,1,2,3,3-Pentamethylindan has found various applications in the field of materials science and chemistry. It is commonly used as a starting material for the synthesis of other polycyclic aromatic hydrocarbons, which have potential applications in the development of organic semiconductors, optoelectronic devices, and photovoltaic cells. Additionally, 1,1,2,3,3-Pentamethylindan has been investigated for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1,1,2,3,3-Pentamethylindan is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways. This interaction may result in altered gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects:
Research on the biochemical and physiological effects of 1,1,2,3,3-Pentamethylindan is limited. However, studies have suggested that it may exhibit antioxidant and anti-inflammatory properties, which could have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1,2,3,3-Pentamethylindan in lab experiments include its high thermal stability, which makes it an ideal candidate for high-temperature reactions and its ability to act as a starting material for the synthesis of other polycyclic aromatic hydrocarbons. However, its limited solubility in common organic solvents can make it challenging to work with in certain applications.
Orientations Futures
There are several future directions for research on 1,1,2,3,3-Pentamethylindan. One potential area of investigation is its use as a building block for the synthesis of new materials with unique properties. Additionally, further studies on its potential therapeutic applications and mechanism of action could lead to the development of new drugs and treatments for various diseases. Finally, investigations into its use as a catalyst in organic reactions and as a ligand in coordination chemistry could lead to the development of new synthetic methods and materials.
Méthodes De Synthèse
The synthesis of 1,1,2,3,3-Pentamethylindan involves the reaction of 2,3-dimethyl-1,3-butadiene with tetracyanoethylene in the presence of a Lewis acid catalyst. The reaction proceeds via a Diels-Alder reaction, which leads to the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Propriétés
Numéro CAS |
1203-17-4 |
|---|---|
Nom du produit |
1,1,2,3,3-Pentamethylindan |
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
1,1,2,3,3-pentamethyl-2H-indene |
InChI |
InChI=1S/C14H20/c1-10-13(2,3)11-8-6-7-9-12(11)14(10,4)5/h6-10H,1-5H3 |
Clé InChI |
ZCMKNGQFIXAHLP-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2C1(C)C)(C)C |
SMILES canonique |
CC1C(C2=CC=CC=C2C1(C)C)(C)C |
Autres numéros CAS |
1203-17-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



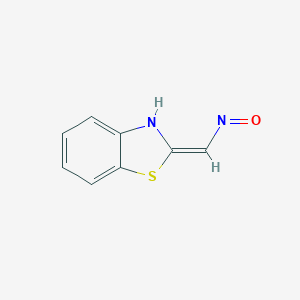

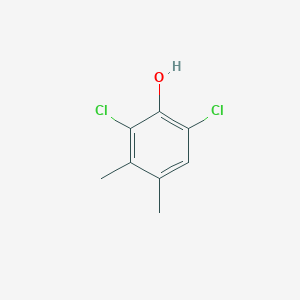
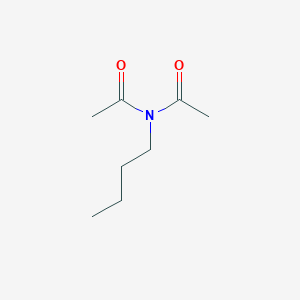



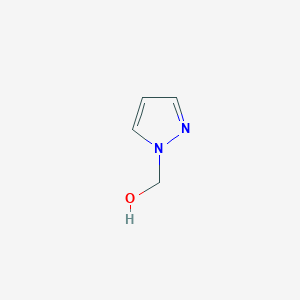
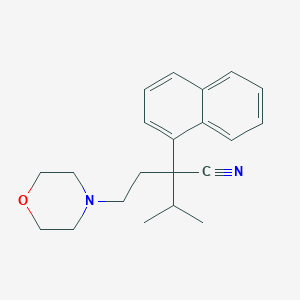
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)

